molecular formula C11H14O4 B8760655 Ethyl [3-(hydroxymethyl)phenoxy]acetate CAS No. 93306-78-6

Ethyl [3-(hydroxymethyl)phenoxy]acetate

Cat. No.: B8760655
CAS No.: 93306-78-6
M. Wt: 210.23 g/mol
InChI Key: DFFRTNMMPGOXDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [3-(hydroxymethyl)phenoxy]acetate is a phenolic ester derivative characterized by a hydroxymethyl substituent at the meta position of the aromatic ring, linked to an ethyl acetate group via an ether bond. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its synthesis typically involves the reaction of ethyl 2-(4-(hydroxymethyl)phenoxy)acetate with phosphorus tribromide (PBr₃) in an anhydrous ether solution under argon, yielding a bromide derivative . The compound’s structural flexibility allows for further functionalization, making it valuable in medicinal chemistry for derivatization into bioactive molecules.

Properties

CAS No.

93306-78-6

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

ethyl 2-[3-(hydroxymethyl)phenoxy]acetate

InChI

InChI=1S/C11H14O4/c1-2-14-11(13)8-15-10-5-3-4-9(6-10)7-12/h3-6,12H,2,7-8H2,1H3

InChI Key

DFFRTNMMPGOXDB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=CC(=C1)CO

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethyl [3-(Hydroxymethyl)phenoxy]acetate Analogs

Compound Name Substituent Position Functional Groups Molecular Formula Key Applications/Activities References
This compound Meta (C3) Hydroxymethyl, acetate C₁₁H₁₄O₄ Intermediate in drug synthesis
Ethyl 2-(3-(trifluoromethyl)phenoxy)acetate Meta (C3) Trifluoromethyl, acetate C₁₁H₁₁F₃O₃ High thermal stability, agrochemicals
Ethyl (2,3-dichloro-4-formylphenoxy)acetate Ortho (C2, C3) Dichloro, formyl, acetate C₁₁H₁₀Cl₂O₄ Precursor for diuretics
Ethyl 2-(4-(trifluoromethyl)phenoxy)acetate Para (C4) Trifluoromethyl, acetate C₁₁H₁₁F₃O₃ Surfactants, polymer additives
Ethyl 2-(2-acetyl-5-((3-methylbut-2-en-1-yl)oxy)phenoxy)acetate Para (C5) Acetyl, prenyloxy, acetate C₁₇H₂₂O₅ Key intermediate in Sofalcone synthesis

Key Observations :

  • Substituent Position : Meta-substituted derivatives (e.g., hydroxymethyl or trifluoromethyl at C3) exhibit enhanced solubility and metabolic stability compared to para-substituted analogs, which often show higher lipophilicity .
  • Electron-Withdrawing Groups: Trifluoromethyl groups (e.g., in Ethyl 2-(3-(trifluoromethyl)phenoxy)acetate) increase electrophilicity, improving reactivity in nucleophilic substitutions .
  • Chlorinated Derivatives: Dichloro-substituted analogs (e.g., Ethyl (2,3-dichloro-4-formylphenoxy)acetate) demonstrate potent diuretic activity due to enhanced binding affinity to renal ion channels .

Key Findings :

  • Hydroxymethyl vs. Chloro Substitution : Hydroxymethyl groups enhance water solubility, critical for oral bioavailability in puerarin derivatives , while chloro groups improve target binding in diuretics .
  • Ester Stability : Ethyl esters with electron-withdrawing substituents (e.g., trifluoromethyl) resist hydrolysis better than hydroxymethyl analogs, affecting their pharmacokinetic profiles .

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